![molecular formula C19H12ClFN2O2S B2844647 1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326865-98-8](/img/structure/B2844647.png)
1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H12ClFN2O2S and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Substituted Thienopyrimidines : A study conducted by More, Chandra, Nargund, and L. G. Nargund (2013) detailed the synthesis of substituted thienopyrimidines. The process involved initial synthesis of ethyl 2-aminothiophene-3carboxylate, followed by several steps leading to the creation of substituted thienopyrimidines. These compounds were characterized using various spectroscopic methods, highlighting the structural diversity achievable within this chemical class More et al., 2013.
Crystal Structure Determination : The work by Wolska and Herold (2000) focused on the X-ray crystal structure determination of pyrimidine derivatives, showcasing how the structure of these compounds is defined by their intermolecular hydrogen bonds and the conformation of their rings. This study provides insights into the molecular arrangement and potential interaction sites of such compounds Wolska & Herold, 2000.
Biological Activity and Potential Applications
Antibacterial Evaluation : The synthesis and antibacterial evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives were reported by Cieplik et al. (2008), demonstrating the potential of these compounds as antibacterial agents. The study highlighted the significance of the pyrimido[4,5-d]pyrimidine system and the substituents attached to the phenyl rings in determining their biological activity Cieplik et al., 2008.
Synthesis and Pharmacological Evaluation : Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives and evaluated them for anti-inflammatory and antinociceptive activities. The study found significant activities in some compounds, particularly those with specific substituents, suggesting the therapeutic potential of these derivatives Alam et al., 2010.
Antimicrobial and Anti-Inflammatory Agents : A study by Tolba et al. (2018) focused on synthesizing new thieno[2,3-d]pyrimidine derivatives to test them as antimicrobial and anti-inflammatory agents. The compounds showed remarkable activity against fungi, bacteria, and inflammation, indicating the broad-spectrum potential of thieno[2,3-d]pyrimidine derivatives in pharmaceutical applications Tolba et al., 2018.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-13-6-4-12(5-7-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-3-1-2-14(21)10-15/h1-10,16-17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOQLHZKJCOFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2844565.png)


![3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione](/img/structure/B2844572.png)
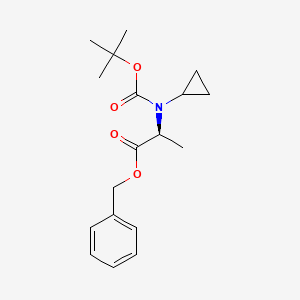
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2844574.png)
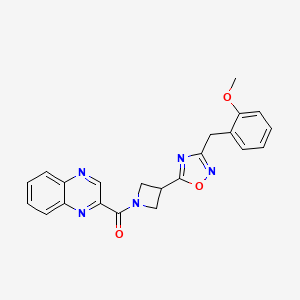
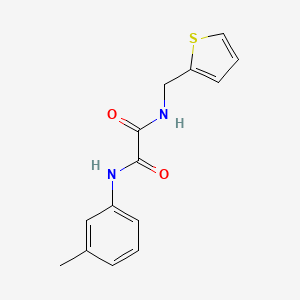
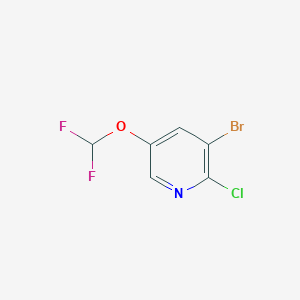
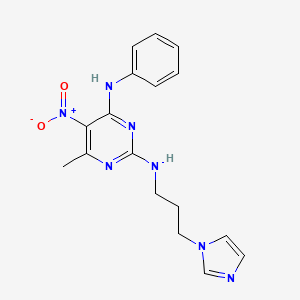
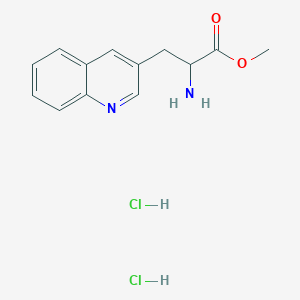
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)
![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)
